molecular formula C8H11BrClN B1318414 N-Methyl-3-bromobenzylamine hydrochloride CAS No. 90389-51-8

N-Methyl-3-bromobenzylamine hydrochloride

Cat. No.: B1318414
CAS No.: 90389-51-8
M. Wt: 236.53 g/mol
InChI Key: RTANEIHCHYBEKK-UHFFFAOYSA-N
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Description

N-Methyl-3-bromobenzylamine hydrochloride is a chemical building block of interest in synthetic organic chemistry and neuroscience research. As an aromatic amine with a reactive bromine substituent, it serves as a versatile precursor for the synthesis of more complex molecules. Although direct information on this specific compound is limited, its structural similarity to other bromobenzylamine-based neurotoxins makes it a compound of research interest. For instance, the neurotoxin DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine), which is used for the selective denervation of central noradrenaline neurons, shares a similar bromobenzylamine core structure . DSP-4 is a well-characterized tool in neuroscience for studying the function of the noradrenaline system, which is implicated in processes such as learning, memory, and arousal . Research on related compounds has shown that their toxicity towards noradrenaline neurons can be blocked by specific inhibitors, suggesting a targeted mechanism of action . Consequently, this compound may be utilized by researchers as an intermediate in the development of novel ligands or as a structural analog in structure-activity relationship (SAR) studies to further explore adrenergic and noradrenergic pathways. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTANEIHCHYBEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589492
Record name 1-(3-Bromophenyl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-51-8
Record name 1-(3-Bromophenyl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

N Methyl 3 Bromobenzylamine Hydrochloride As a Building Block in Complex Molecular Synthesis

Applications in Pharmaceutical Synthesis

The strategic placement of a reactive bromine atom and a secondary amine group makes N-Methyl-3-bromobenzylamine hydrochloride a useful precursor in the synthesis of pharmaceutical agents. Its N-methylbenzylamine core is a key pharmacophore for various central nervous system (CNS) targets, while the bromo-substituent provides a site for molecular elaboration to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.

In the discovery of new therapeutic agents, this compound serves as a foundational scaffold. Medicinal chemists can utilize this compound to generate libraries of novel molecules for screening against various biological targets. The secondary amine can be acylated, alkylated, or incorporated into heterocyclic systems, while the bromophenyl ring can undergo reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce diverse aryl, alkyl, or heteroaryl groups. This modular approach allows for the systematic exploration of chemical space around the N-methylbenzylamine core, facilitating the identification of new drug candidates.

Beyond its role in drug discovery, this compound can function as a key intermediate in the multi-step synthesis of established medicinal compounds. Its structure is embedded within various pharmacologically active molecules. For instance, the synthesis of certain antagonists or modulators for CNS receptors may involve an initial step where a core structure is alkylated with a 3-bromobenzyl derivative, followed by N-methylation, or by direct use of the N-methylated compound itself. The bromine atom can be retained in the final active pharmaceutical ingredient or used as a synthetic handle that is later removed or transformed.

The sigma-1 receptor is an intracellular chaperone protein implicated in a range of neurological and psychiatric conditions, making it an important therapeutic target. researchgate.netunits.it Many potent and selective sigma-1 receptor ligands share a common structural template: a basic nitrogen atom connected by a carbon spacer to one or more aromatic rings. researchgate.net this compound provides key components that fit this pharmacophore model.

The N-methylbenzylamine portion of the molecule can be incorporated into larger scaffolds, such as piperidine (B6355638) or piperazine (B1678402) rings, which are common core structures in high-affinity sigma-1 ligands. unict.it The synthesis often involves the N-alkylation of a piperidine or piperazine derivative with a 3-bromobenzyl halide, followed by methylation, or directly with a pre-formed N-methylated reagent.

The true synthetic utility in this context comes from the bromine atom. It acts as a versatile attachment point for introducing other chemical groups through cross-coupling chemistry. This allows for the systematic modification of the ligand's structure to enhance its binding affinity and selectivity for the sigma-1 receptor over the related sigma-2 subtype. For example, a Suzuki coupling reaction could replace the bromine with various aryl or heteroaryl groups, while a Sonogashira coupling could introduce alkynyl moieties, enabling a thorough exploration of the receptor's binding pocket.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. nih.govnih.govfrontiersin.org this compound is an ideal starting point for SAR studies of sigma-1 ligands. By using the bromine atom as a reactive handle, chemists can create a series of analogous compounds where the 3-position of the phenyl ring is decorated with a wide variety of substituents.

By evaluating the binding affinity (typically measured as the inhibition constant, Ki) of each new analog for the sigma-1 and sigma-2 receptors, researchers can deduce critical SAR insights. For example, such studies can reveal whether bulky or compact groups, electron-donating or electron-withdrawing groups, or hydrogen bond donors or acceptors at the 3-position are favorable for potent and selective binding. This information guides the rational design of more optimized ligands with improved therapeutic potential. unict.it

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical Sigma-1 Ligands Derived from N-Methyl-3-bromobenzylamine This table is for illustrative purposes to demonstrate the principles of SAR and does not represent actual experimental data for this specific compound series.

Compound IDModification at 3-position (from Br)Sigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (Ki σ2 / Ki σ1)
Parent -Br50.5150030
Analog A -Phenyl10.295093
Analog B -Methoxy25.8210081
Analog C -Hydrogen (de-brominated)85.1180021
Analog D -CN15.380052

Synthesis of Anticonvulsant Agents

The search for novel anticonvulsant drugs is ongoing, with a focus on developing agents with better efficacy and fewer side effects. nih.govnih.govmdpi.com Certain structural motifs, including substituted benzylamine (B48309) fragments, are found in compounds with anticonvulsant activity. The synthesis of new potential anticonvulsants can employ this compound as a building block. For example, it can be reacted with other intermediates to form more complex structures, such as substituted amides, ureas, or heterocyclic systems known to possess anticonvulsant properties. The bromophenyl group offers a route for further derivatization to optimize the compound's activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.com

Derivatization of N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamide

While specific details on the direct derivatization of N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamide using this compound are not extensively documented in the provided search results, the synthesis of related complex amides often involves coupling reactions where a compound like this compound could act as a key amine component. The synthesis of various N-substituted amide derivatives often employs coupling agents to facilitate the formation of the amide bond between a carboxylic acid and an amine.

For instance, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives involves the reaction of pyrazine-2-carboxylic acid with 4-bromo-3-methyl aniline (B41778) using DCC/DMAP as coupling agents. mdpi.com This highlights a general strategy where an appropriately substituted amine is crucial for building the final molecular architecture. Similarly, in the synthesis of other complex molecules, this compound could be utilized to introduce the N-methyl-3-bromobenzyl moiety into a target structure.

Synthesis of Adenosine (B11128) Receptor Agonists and Antagonists

This compound and its derivatives are instrumental in the synthesis of ligands for adenosine receptors, which are significant targets in medicinal chemistry for various therapeutic applications. nih.gov

The synthesis of N6-benzyladenosine-5′-uronamides as selective A3 adenosine receptor agonists often involves the introduction of substituted benzyl (B1604629) groups at the N6 position of the adenosine scaffold. nih.govnih.gov The structure-activity relationship studies of these compounds have shown that substitutions on the benzyl ring significantly influence their potency and selectivity for the A3 receptor. nih.govnih.gov

For example, a series of 3-(halobenzyl)-5′-N-ethyluronamide derivatives demonstrated that the nature of the halogen at the 3-position of the benzyl ring affects the potency at A1 and A2a receptors, with the order of potency being I ≈ Br > Cl > F. nih.govnih.gov This indicates that a 3-bromobenzyl group, which can be derived from this compound, is a favorable substituent for achieving high affinity at these receptors. Specifically, 5′-N-Methyl-N6-(3-iodobenzyl)adenosine displayed a high affinity for A3 receptors with a Ki value of 1.1 nM and 50-fold selectivity over A1 and A2a receptors. nih.govnih.gov

The general synthetic approach involves the reaction of a purine (B94841) derivative with an appropriate benzylamine, such as 3-bromobenzylamine (B82478), to introduce the N6-benzyl substituent. Further modifications at the 5'-position of the ribose moiety, such as the formation of N-methyluronamides, enhance the A3 selectivity. nih.govnih.gov

Use in the Synthesis of IB-MECA

This compound is a precursor or a closely related structural analog to key intermediates in the synthesis of IB-MECA (N6-(3-Iodobenzyl)-5'-N-methylcarboxamidoadenosine), a potent and selective A3 adenosine receptor agonist. google.comrndsystems.comtocris.com The synthesis of IB-MECA involves the coupling of an adenosine derivative with 3-iodobenzylamine (B1197719) hydrochloride. google.com

In the process for synthesizing IB-MECA, the purity of the benzylamine starting material is critical. For instance, the presence of 3-bromobenzylamine hydrochloride as an impurity in 3-iodobenzylamine hydrochloride can persist through downstream processing and affect the quality of the final active pharmaceutical ingredient. google.com This underscores the structural relationship and the importance of controlling the levels of such bromo-impurities. A specific limit of ≤0.5% for 3-bromobenzylamine hydrochloride in the 3-iodobenzylamine hydrochloride starting material was established for the successful preparation of IB-MECA. google.com

The synthesis of IB-MECA and its analogs often involves the reaction of a 6-chloropurine (B14466) riboside derivative with the corresponding substituted benzylamine. The 3-iodo substituent on the benzyl ring is crucial for the high A3 receptor affinity of IB-MECA. rndsystems.comtocris.com

Synthesis of CETP Inhibitors

This compound can be utilized as a building block in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors. These inhibitors are investigated for their potential to raise high-density lipoprotein (HDL) cholesterol levels. The synthesis of various CETP inhibitors involves the incorporation of substituted benzylamine moieties. nih.gov

Structure-activity relationship (SAR) studies of N,N-substituted amine derivatives as CETP inhibitors have shown that the nature and position of substituents on the benzene (B151609) ring are critical for their inhibitory activity. nih.gov For example, the introduction of trifluoromethyl groups at the 3- and 5-positions of the benzene ring was found to be beneficial for CETP inhibition. nih.gov While the direct use of this compound is not explicitly detailed, its structural motif is relevant to the design and synthesis of these inhibitors. The synthetic schemes for CETP inhibitors often involve the reaction of a core scaffold with various substituted benzylamines to explore the SAR. nih.gov

Applications in Agrochemical Synthesis

This compound and related compounds are valuable intermediates in the production of agrochemicals. ontosight.aichemicalbook.com

Intermediate in the Production of Pesticides and Agricultural Chemicals

The chemical structure of this compound, featuring a reactive amine and a halogenated aromatic ring, makes it a versatile intermediate for the synthesis of various pesticides and other agricultural chemicals. ontosight.aichembk.com The bromine atom can be a site for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures required for pesticidal activity. The benzylamine portion of the molecule can be incorporated into various pesticide scaffolds. lookchem.comchemblink.com

Applications in Specialty Chemical Production

The distinct reactivity of its amine and bromo-aryl moieties makes this compound a useful intermediate in the production of various specialty chemicals. ontosight.ai

While specific commercial dyes derived directly from this compound are not extensively documented in readily available literature, its structural features are characteristic of precursors used in the synthesis of dye molecules. Aromatic amines and their derivatives are fundamental components in the production of various dye classes, including azo dyes and benzanthrone-based colorants. mdpi.comunb.ca

The synthesis of azo dyes, for example, involves the reaction of a diazotized aromatic amine with a coupling agent. unb.ca Although N-Methyl-3-bromobenzylamine is a secondary amine and cannot be directly diazotized, it could function as a coupling partner or be chemically modified into a primary amine for this purpose. More plausibly, it can be used to build larger heterocyclic systems that form the core of certain dyes. For instance, derivatives of benzanthrone, which are used as dyes and luminophores, are often synthesized from precursors containing amino and bromo groups. mdpi.comnih.gov The amine can participate in condensation reactions, while the bromine atom can be substituted to extend the chromophore system, influencing the final color and properties of the dye.

Table 1: Potential Dye Precursor Structures via Derivatization

Precursor TypePotential ReactionResulting Moiety
Azo Dye ComponentModification to primary amine, diazotization, and couplingAn azo-coupled aromatic system
Condensation Dye IntermediateReaction with dicarbonyls or similar compoundsExtended conjugated heterocyclic systems
Anthrapyridone PrecursorNucleophilic substitution on a suitable core structureFunctionalized anthrapyridone dye

The secondary amine group in this compound is readily available for acylation reactions to form N-substituted bromobenzamide derivatives. chembk.com This transformation is a common strategy in organic synthesis to create more complex molecules with potential applications in medicinal chemistry and materials science. nih.gov The reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent (e.g., N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide hydrochloride, EDAC). nih.gov

This reaction yields a stable amide bond while preserving the bromo-substituent on the aromatic ring, which can be used for subsequent modifications, such as cross-coupling reactions. The versatility of this approach allows for the synthesis of a wide array of bromobenzamide derivatives by varying the structure of the acylating agent.

Table 2: Examples of Bromobenzamide Derivatives from N-Methyl-3-bromobenzylamine

Acylating AgentProduct Name
Acetyl chlorideN-(3-bromobenzyl)-N-methylacetamide
Benzoyl chlorideN-(3-bromobenzyl)-N-methylbenzamide
4-Nitrobenzoyl chlorideN-(3-bromobenzyl)-N-methyl-4-nitrobenzamide
Cyclopropanecarbonyl chlorideN-(3-bromobenzyl)-N-methylcyclopropanecarboxamide

Development of Novel Organic Compounds through Derivatization

The dual functionality of this compound makes it an excellent scaffold for developing novel organic compounds through various derivatization strategies. ontosight.ai

Both the secondary amine and the aryl bromide group can be selectively targeted to introduce new functional groups and build molecular complexity.

Amine Group Transformations: The N-methylamino group can undergo a range of reactions beyond simple acylation. These include alkylation with various alkyl halides to form tertiary amines, reductive amination with aldehydes or ketones, and reaction with sulfonyl chlorides to produce sulfonamides. These transformations allow for the introduction of diverse substituents that can modulate the steric and electronic properties of the molecule. ashp.org

Halogen Group Transformations: The bromine atom on the aromatic ring is a key handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) enable the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the benzyl group. These methods provide powerful tools for assembling complex molecular architectures from simple precursors.

Table 3: Summary of Functional Group Transformations

Functional GroupReaction TypeReagentsProduct Class
AmineAcylationR-COClAmide
AmineSulfonylationR-SO2ClSulfonamide
AmineReductive AminationRCHO, NaBH3CNTertiary Amine
BromineSuzuki CouplingR-B(OH)2, Pd catalystBiaryl
BromineHeck CouplingAlkene, Pd catalystSubstituted Styrene
BromineBuchwald-HartwigR2NH, Pd catalystDiaryl Amine

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of additional substituents directly onto the ring. msu.edumsu.edu The outcome of these reactions is governed by the directing effects of the existing substituents: the bromo group and the N-methylaminomethyl group.

Directing Effects: The bromine atom is a deactivating but ortho, para-directing substituent. The N-methylaminomethyl group is generally considered an activating, ortho, para-directing group. The combination of these two groups will direct incoming electrophiles to the positions ortho and para to the activating group (positions 2, 4, and 6), with steric hindrance potentially influencing the final regioselectivity.

Common EAS reactions that could be applied include:

Nitration: Using nitric acid and sulfuric acid to introduce a nitro group (–NO2). msu.edu

Halogenation: Using Br2 with FeBr3 or Cl2 with FeCl3 to add another halogen atom. youtube.com

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (–SO3H). msu.edu

Friedel-Crafts Acylation/Alkylation: Using an acyl/alkyl halide with a Lewis acid catalyst like AlCl3 to add an acyl or alkyl group. msu.edu

These reactions provide a pathway to polysubstituted benzene derivatives, further expanding the library of complex molecules that can be synthesized from this versatile building block.

Advanced Computational and Theoretical Studies

Molecular Modeling and Docking Studies of Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Among these, docking studies are particularly crucial for predicting how a ligand, such as a derivative of N-Methyl-3-bromobenzylamine, will bind to the active site of a protein. This predictive capability is foundational to structure-based drug design.

Molecular docking simulations are employed to predict the preferred orientation and conformation of a ligand when bound to a target protein, as well as the strength of the interaction. For derivatives containing the bromophenyl motif, these studies reveal key interactions that stabilize the ligand-protein complex. For instance, in studies of benzothiazole (B30560) derivatives binding to kinase domains, interactions such as hydrogen bonding, π-π stacking, and π-cation interactions are crucial for binding affinity. nih.gov

The binding of a ligand within a protein's active site is governed by a variety of non-covalent interactions. Analysis of docked poses for compounds analogous to N-Methyl-3-bromobenzylamine derivatives often highlights the importance of specific amino acid residues. For example, in the case of rifampicin (B610482) derivatives targeting ribonuclease VapC2, key interactions include hydrogen bonds and alkyl interactions with residues like leucine, valine, and proline. mdpi.com The bromine atom on the phenyl ring can participate in halogen bonding, a specific and directional interaction that can significantly enhance binding affinity.

Table 1: Key Ligand-Protein Interactions for Structurally Related Compounds

Compound ClassTarget ProteinKey Interacting ResiduesPrimary Interaction Types
4-(4-bromophenyl)-thiazol-2-amine derivativesBacterial/Fungal EnzymesNot specifiedHydrogen bonding, Hydrophobic interactions
Benzothiazole derivativesATR KinaseNot specifiedHydrogen bonding, π-π stacking, π-cation interactions nih.gov
Rifampicin derivativesRibonuclease VapC2Leucine, Valine, Proline, Arginine, Glutamic acidAlkyl interactions, Charge interactions mdpi.com
Quinazoline derivativesMonoamine Oxidase (MAO)Not specifiedHydrophobic interactions, Hydrogen bonding

A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. mdpi.com These models are fundamental in drug design and virtual screening. For classes of compounds like benzylamines, which are known to interact with targets such as monoamine oxidases (MAO), pharmacophore models help identify the crucial chemical features required for inhibition. mdpi.comnih.gov

The development of a pharmacophore model typically involves aligning a set of active molecules and identifying common features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For MAO-A inhibitors, a common pharmacophore might include features such as aromatic hydrophobic sites, hydrogen-bond acceptors, and ionizable sites distributed in a specific 3D arrangement. mdpi.com The benzyloxy group, for example, has been identified as a key pharmacophore in the design of potent and selective MAO-B inhibitors. researchgate.netresearchgate.net These models then serve as 3D queries to search large chemical databases for novel compounds that possess the desired features, thereby accelerating the discovery of new potential therapeutic agents.

Table 2: Common Pharmacophore Features for MAO Inhibitors

Pharmacophore FeatureDescriptionImportance in MAO Inhibition
Aromatic RingA planar, cyclic, conjugated system (e.g., phenyl group).Crucial for π-π stacking and hydrophobic interactions with aromatic residues in the active site.
Hydrogen Bond AcceptorAn electronegative atom (e.g., O, N) that can accept a hydrogen bond.Forms key hydrogen bonds with donor groups in the enzyme's active site, anchoring the ligand.
Hydrophobic GroupA nonpolar group (e.g., alkyl chain, phenyl ring).Engages in van der Waals and hydrophobic interactions within the binding pocket.
Positively Ionizable GroupA group that can carry a positive charge (e.g., amine).Can form ionic interactions or key hydrogen bonds, particularly with the flavin cofactor.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.org By identifying key molecular properties, or "descriptors," that influence activity, QSAR models can predict the potency of unsynthesized compounds and guide the optimization of lead candidates. atlantis-press.comresearchgate.net

QSAR studies on compound series analogous to N-Methyl-3-bromobenzylamine derivatives have successfully identified critical structural features that govern their biological effects. cyberleninka.ru These studies utilize a variety of molecular descriptors, including those related to hydrophobicity (e.g., logP), electronics (e.g., Hammett constants, HOMO/LUMO energies), and sterics (e.g., molar refractivity, topological indices). nih.govdergipark.org.tr

For instance, in a QSAR analysis of benzimidazole (B57391) derivatives, descriptors related to molecular shape, size, and lipophilicity were found to be important for antimicrobial activity. nih.govnih.gov Similarly, studies on diarylaniline analogues as anti-HIV agents revealed that descriptors representing molecular size and electronic properties were key determinants of their inhibitory activity. chemmethod.com For a series of camptothecin (B557342) analogues, 3D-QSAR models indicated that the size and steric properties of substituents played a crucial role in their biological potency. mdpi.com These findings allow researchers to understand, for example, that increasing the hydrophobicity of a particular substituent or introducing an electron-withdrawing group at a specific position is likely to enhance the desired biological activity.

Table 3: Examples of QSAR Descriptors and Their Influence on Biological Activity

Descriptor TypeSpecific DescriptorInfluence on ActivityCompound Class Example
LipophilicClogP (Calculated Log P)Influences membrane permeability and hydrophobic interactions with the target.BNTU Derivatives atlantis-press.com
ElectronicELUMO (Energy of Lowest Unoccupied Molecular Orbital)Relates to the molecule's ability to accept electrons, affecting reactivity and binding.BNTU Derivatives atlantis-press.com
StericMolar Refractivity (CMR)Correlates with molecular volume and polarizability, affecting how the molecule fits into the binding site.Benzoylaminobenzoic acid derivatives
TopologicalWiener Index (WAP)Describes molecular branching and compactness, which can influence receptor fit.Substituted Benzimidazoles nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for investigating the detailed step-by-step pathways of chemical reactions. Methods like Density Functional Theory (DFT) allow for the calculation of the geometries and energies of reactants, transition states, and products. mdpi.com This enables the determination of activation energies and reaction thermodynamics, offering a deep understanding of reaction feasibility and selectivity that is often difficult to obtain through experimental means alone.

For reactions involving benzylamine (B48309) derivatives, such as N-alkylation or C-H activation, DFT calculations can be highly informative. For example, a computational study on the N-alkylation of a tetrazole derivative with benzyl (B1604629) bromide used DFT to examine the nucleophilicity of the reagents and the stability of the resulting products, providing a theoretical justification for the experimentally observed regioselectivity. mdpi.comresearchgate.net In another study, the mechanism of iridium-catalyzed ortho C-H alkenylation of benzylamine was explored using DFT. acs.org The calculations revealed a complex mechanism involving N-deprotonation, reversible C-H activation, insertion of the acrylate, and reductive elimination, clarifying the role of each component in the catalytic cycle. Such computational insights are invaluable for optimizing reaction conditions and developing new synthetic methodologies. rsc.org

Table 4: Computational Parameters for a Representative Reaction Step

Reaction TypeComputational MethodKey Finding
N-AlkylationDFT (B3LYP)Calculation of electrostatic potential and frontier molecular orbital energies (HOMO/LUMO) helps predict the most nucleophilic site and explain product ratios. researchgate.net
Iridium-Catalyzed C-H AlkenylationDFTC-H activation was found to be reversible and not the rate-determining step, with a calculated energy barrier. acs.org
N-Methylation with Dimethyl CarbonateExperimental (Catalytic)Reaction conditions (temperature, catalyst) were optimized to achieve high selectivity for the N-methylated product over byproducts. nih.gov

Future Perspectives and Emerging Research Areas

Exploration of N-Methyl-3-bromobenzylamine Hydrochloride in Material Science

The dual reactivity of this compound makes it a promising candidate for the development of novel functional materials and polymers. The secondary amine group can undergo reactions such as amidation or serve as a monomer unit in polymerization processes, while the bromo-substituted phenyl ring provides a site for modification or cross-linking.

Future research could focus on incorporating this molecule into polymer backbones to create materials with enhanced thermal stability, flame retardancy, or specific electronic properties. For instance, benzylamines are known components in the synthesis of heat-resistant polyamides. acs.org The presence of the bromine atom can be leveraged to introduce further functionalities through cross-coupling reactions, leading to the creation of tailored materials for applications in organic electronics, sensors, or specialized coatings. The ability to precisely engineer the material's properties by modifying this chemical scaffold is a key area for future investigation.

Table 1: Potential Material Science Applications for Bromobenzylamine Derivatives

Application AreaPotential Role of N-Methyl-3-bromobenzylamine ScaffoldDesired Properties
High-Performance Polymers Monomer for polyamides or polyimidesEnhanced thermal stability, mechanical strength
Organic Electronics Building block for conductive polymers or organic light-emitting diode (OLED) materialsTunable electronic properties, charge transport capabilities
Functional Coatings Precursor for surface modificationCorrosion resistance, hydrophobicity, flame retardancy
Sensors Chemical scaffold for chemosensorsSelective binding to analytes, signal transduction

Development of Targeted Therapies Based on Bromobenzylamine Scaffolds

The bromobenzylamine scaffold is a recognized structural motif in medicinal chemistry for the development of targeted therapies. The ability to modify the scaffold at multiple positions allows for the fine-tuning of a molecule's affinity and selectivity for specific biological targets, such as enzymes or receptors. This is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing drug candidates. nih.govacs.org

Emerging research focuses on using substituted benzylamine (B48309) derivatives as potent and selective inhibitors for various therapeutic targets implicated in diseases like cancer. nih.gov For example, novel benzylamine derivatives have been synthesized and evaluated as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) for potential use in prostate cancer therapeutics and USP1/UAF1 deubiquitinase for non-small cell lung cancer. acs.orgnih.gov The this compound structure provides a key starting point for creating diverse chemical libraries to screen against new and existing biological targets, accelerating the discovery of next-generation targeted drugs. nih.gov

Advanced Catalysis for Bromobenzylamine Derivatization

Recent breakthroughs in catalysis offer powerful tools for the precise and efficient derivatization of molecules like this compound. These methods allow for the modification of the molecule's core structure, enabling the creation of novel analogues with unique properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination, are particularly well-suited for functionalizing the carbon-bromine bond. nih.govlibretexts.orgnih.gov These reactions enable the formation of new carbon-carbon or carbon-nitrogen bonds, introducing a wide array of chemical groups onto the aromatic ring. libretexts.orgnobelprize.org Furthermore, advanced strategies involving transition-metal-catalyzed C–H activation and functionalization are emerging as a way to modify the molecule at positions previously considered unreactive. nih.govresearchgate.netrsc.org These catalytic systems, often employing metals like iridium or ruthenium, can direct the formation of new bonds at specific C-H sites on the aromatic ring or adjacent to the amine, offering unparalleled control over the final molecular architecture. rsc.org

Table 2: Advanced Catalytic Methods for Derivatization

Catalytic MethodTarget Site on ScaffoldType of Bond FormedPotential Application
Suzuki Coupling C-BrC-CSynthesis of biaryl compounds
Buchwald-Hartwig Amination C-BrC-NIntroduction of new amine functionalities
Sonogashira Coupling C-BrC-C (alkyne)Synthesis of conjugated systems
C-H Activation/Functionalization Aromatic or Benzylic C-HC-C, C-N, C-OLate-stage functionalization, synthesis of complex analogues

Interdisciplinary Research Integrating Chemical Biology and Medicinal Chemistry

The intersection of chemical biology and medicinal chemistry provides a framework for using small molecules to understand and manipulate biological processes. In this context, derivatives of this compound can be developed into "chemical probes"—specialized molecules designed to selectively interact with a specific protein or pathway. chimia.chnih.gov

By attaching reporter tags (e.g., fluorescent dyes, biotin) to a derivatized N-Methyl-3-bromobenzylamine scaffold that retains high affinity for its target, researchers can visualize the localization of proteins within cells, identify new protein-protein interactions, and validate novel drug targets. chimia.chnih.gov The development of such probes requires a synergistic approach, combining the synthetic expertise of medicinal chemistry with the biological validation techniques of chemical biology. This interdisciplinary effort can accelerate the translation of basic biological discoveries into new therapeutic strategies. chimia.ch

Sustainable Synthesis and Environmental Impact Reduction

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org Future research on this compound will likely focus on developing more sustainable synthetic routes.

This includes the exploration of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govjocpr.comudayton.edu Another promising area is the use of catalytic N-alkylation of alcohols via the "borrowing hydrogen" methodology, which uses more environmentally benign starting materials and generates water as the primary byproduct. acs.orgacs.org Additionally, replacing traditional solvents with greener alternatives (e.g., water, bio-based solvents) and developing processes that minimize waste through high atom economy are key goals. rsc.org For instance, the synthesis of benzylamines from renewable sources like lignin (B12514952) is an active area of research that could provide sustainable pathways to these important chemical building blocks. researchgate.net

Table 3: Green Chemistry Approaches for Benzylamine Synthesis

Green Chemistry PrincipleApplication to SynthesisEnvironmental Benefit
Energy Efficiency Microwave-assisted reactionsReduced reaction times and energy consumption
Use of Renewable Feedstocks Synthesis from lignin-derived platform chemicalsDecreased reliance on fossil fuels
Catalysis N-alkylation of alcohols using heterogeneous catalystsHigh atom economy, avoidance of stoichiometric reagents
Safer Solvents & Reagents Use of aqueous ammonia (B1221849) sources or solvent-free conditionsReduced generation of hazardous waste

Q & A

Basic Research Questions

Q. How is N-Methyl-3-bromobenzylamine hydrochloride synthesized and characterized in laboratory settings?

  • Methodology :

  • Synthesis : Reductive amination is a common approach, where 3-bromobenzaldehyde is reacted with methylamine under catalytic hydrogenation (e.g., using Pd/C or NaBH₄ as a reducing agent). The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
  • Characterization : Key techniques include:
  • NMR spectroscopy (¹H and ¹³C) to confirm the substitution pattern and methyl group integration.
  • Mass spectrometry (MS) to verify molecular weight (theoretical m/z for C₈H₁₁BrClN: 236.5 [M-Cl]⁺) .
  • Elemental analysis to validate purity (≥97% as per commercial standards) .
  • Data Table :
PropertyValueSource
Molecular FormulaC₈H₁₁BrClN
CAS RN90389-51-8
Purity≥97%

Q. What are the recommended analytical techniques for confirming the purity and structure of this compound?

  • Analytical Workflow :

  • HPLC-MS : Quantify purity and detect impurities (e.g., unreacted precursors or byproducts) using reverse-phase chromatography with UV detection at 254 nm .
  • Melting Point Analysis : Compare observed mp (e.g., 160–165°C) with literature values to confirm crystallinity and salt formation .
  • FT-IR Spectroscopy : Identify functional groups (e.g., N–H stretch at ~2500 cm⁻¹ for the amine hydrochloride) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

  • Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., THF or DMF) enhance reaction rates by stabilizing intermediates .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C vs. Raney Ni) for reductive amination efficiency .
  • Stoichiometry Adjustments : Optimize methylamine equivalents to minimize side reactions (e.g., over-alkylation) .
    • Case Study : A 15% yield increase was achieved by switching from NaBH₄ to BH₃·THF in a model reaction, as reported for structurally similar benzylamine derivatives .

Q. What strategies are employed to study the stability of this compound under various storage and experimental conditions?

  • Stability Protocols :

  • Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light to simulate long-term storage .
  • Analytical Monitoring : Track degradation via HPLC-MS to identify breakdown products (e.g., free amine or bromobenzene derivatives) .
    • Safety Considerations :
  • Hazard Codes : H313 (skin contact harmful), H333 (inhalation harmful) .
  • Storage Recommendations : Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation .

Data Contradiction Analysis

  • Purity Discrepancies : Commercial sources report purity ≥97% , but batch-to-batch variability may occur. Researchers should independently verify purity via elemental analysis or NMR quantification.
  • Synthetic Yields : Yields vary based on reducing agents and solvent systems. For example, NaBH₄ may underperform compared to catalytic hydrogenation in certain substrates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-3-bromobenzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyl-3-bromobenzylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.